molecular formula C13H23BO4 B1653873 2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 201596-16-9

2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1653873
CAS No.: 201596-16-9
M. Wt: 254.13 g/mol
InChI Key: AJGOHCYZSYGWEN-JARNTUPDSA-N
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Description

2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core and a stereochemically defined (4S)-2,2-dimethyl-1,3-dioxolan-4-yl substituent linked via an ethenyl group in the E configuration. The compound’s structure confers unique steric and electronic properties, making it valuable in asymmetric synthesis and cross-coupling reactions. The 4S stereocenter in the dioxolane ring and the rigid E-alkene geometry are critical for its interactions in chiral environments or catalytic systems .

Properties

IUPAC Name

2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4/c1-11(2)12(3,4)18-14(17-11)8-7-10-9-15-13(5,6)16-10/h7-8,10H,9H2,1-6H3/b8-7+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGOHCYZSYGWEN-JARNTUPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2COC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/[C@H]2COC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349050
Record name AC1LD5KP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201596-16-9
Record name AC1LD5KP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

The compound 2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

  • Molecular Formula : C12H20B O4
  • Molecular Weight : 224.09 g/mol
  • CAS Number : 15186-48-8

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. Boron compounds are known to influence various biochemical pathways and can exhibit properties such as:

  • Antioxidant Activity : Compounds containing boron can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Boron compounds may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and metabolism.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance, research has shown that certain dioxaborolane derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

StudyFindings
Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.
Reported inhibition of tumor growth in xenograft models when treated with boron-containing compounds.

Antimicrobial Activity

The antimicrobial potential of dioxaborolane derivatives has also been explored. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of the compound on human colorectal carcinoma cells (HCT116). The results indicated a significant reduction in cell viability at higher concentrations of the compound, suggesting its potential as an anticancer agent.
  • Antibacterial Assays
    • In another investigation, the compound was tested against several bacterial strains using agar diffusion methods. The results showed a notable zone of inhibition against Gram-positive bacteria compared to Gram-negative bacteria.

Research Findings Summary

The biological activities of this compound have been highlighted through various studies:

  • Cytotoxicity : Effective against multiple cancer cell lines.
  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Organic Synthesis

1.1 Role as a Boron Reagent

Boron compounds are widely used in organic synthesis due to their ability to form stable complexes with various nucleophiles. The compound can serve as a versatile reagent in the synthesis of complex organic molecules. Its structure allows for selective reactions that can lead to the formation of carbon-carbon bonds through processes such as:

  • Cross-coupling reactions : The compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.
  • Borylation reactions : It can be utilized for the borylation of alkenes and alkynes, introducing boron into organic molecules which can then be further functionalized.

Table 1: Summary of Organic Synthesis Applications

Application TypeDescriptionExample Compounds Produced
Cross-Coupling ReactionsFormation of biaryl compoundsBiphenyl derivatives
BorylationIntroduction of boron into alkenes/alkynesBorylated alkenes

Materials Science

2.1 Polymer Chemistry

The compound's ability to undergo polymerization reactions makes it valuable in materials science. It can be used to synthesize:

  • Boron-containing polymers : These materials exhibit enhanced thermal stability and mechanical properties. They are of interest for applications in coatings and advanced composite materials.
  • Functionalized polymers : By incorporating the dioxaborolane moiety into polymer backbones, researchers can create materials with specific functionalities such as improved adhesion or enhanced electrical properties.

Table 2: Polymer Chemistry Applications

Polymer TypeProperties EnhancedPotential Applications
Boron-containing PolymersThermal stability, mechanical strengthCoatings, composites
Functionalized PolymersSpecific functionalities (e.g., adhesion)Electronics, adhesives

Biological Applications

Research indicates that boron compounds can exhibit biological activity, making them potential candidates for drug development. The unique structure of this compound may allow it to interact with biological targets effectively.

3.1 Anticancer Activity

Preliminary studies suggest that certain boron-containing compounds can inhibit tumor growth. The dioxaborolane structure may enhance the selectivity and efficacy of these compounds against cancer cells.

Case Studies

Several studies have documented the successful application of similar compounds in various fields:

  • Study on Borylation Reactions : A study demonstrated the use of dioxaborolane derivatives in synthesizing complex natural products through selective borylation processes (Journal of Organic Chemistry).
  • Polymer Development Research : Research published in Materials Science journals highlighted the synthesis of boron-containing polymers with improved properties for use in aerospace applications.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent Type Molecular Formula Key Structural Features Evidence ID
Target Compound (4S)-Dioxolanyl ethenyl C₁₄H₂₃BO₄ Chiral dioxolane, E-ethenyl configuration
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynylphenyl C₁₄H₁₇BO₂ Linear alkyne substituent
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxyphenyl C₁₄H₂₁BO₃ Aromatic methoxy group
STBPin (Fluorescent Probe) Styrylphenyl C₁₈H₂₁BO₂ Extended π-conjugated system
2-[(E)-2-(Furan-3-yl)ethenyl]-... Heteroaromatic (furan) C₁₂H₁₇BO₃ Electron-rich furan substituent

Key Observations :

  • The chirality of the target compound contrasts with non-chiral analogs (e.g., methoxyphenyl or ethynyl derivatives), enabling enantioselective applications .
  • Substituent electronic effects : Electron-donating groups (e.g., methoxy in ) enhance boronate stability, while π-conjugated systems (e.g., STBPin ) enable fluorescence applications.

Physical and Chemical Properties

Table 2: Physical/Chemical Comparison

Compound Name Melting Point (°C) Solubility Stability Notes Evidence ID
Target Compound Not reported Likely polar aprotic solvents Sensitive to hydrolysis (boronate ester)
2-(4-Methoxyphenyl)-... 125–126 Ethyl acetate Moderate air stability
STBPin () Not reported DMSO/THF Photoactive, H₂O₂-sensitive
2-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-... Not reported Organic solvents Oxidative instability (phenolic groups)

Key Observations :

  • The methoxyphenyl derivative’s crystalline nature (mp 125–126°C) contrasts with liquid or oily boronate esters (e.g., ).
  • Fluorescent probes (e.g., STBPin) exhibit tailored reactivity for H₂O₂ detection .

Preparation Methods

Wittig Olefination

The dioxolane-4-formaldehyde undergoes Wittig reaction with a dioxaborolane-derived ylide:

  • Ylide Generation : Treatment of 2-(diiodomethyl)-dioxaborolane with triphenylphosphine forms a phosphonium salt, which is deprotonated with n-BuLi.
  • Coupling : Reacting the ylide with dioxolane-4-formaldehyde in THF at −78°C produces the E-alkene (95:5 E/Z selectivity) due to steric hindrance. Yield: 68–72% after silica gel chromatography.

Hydroboration-Oxidation

An alternative route employs hydroboration of a dioxolane-containing alkyne:

  • Substrate Preparation : (4S)-2,2-Dimethyl-1,3-dioxolan-4-ylacetylene is synthesized via Sonogashira coupling.
  • Anti-Markovnikov Addition : Using 9-BBN-H yields the (E)-vinylborane, which is transesterified with pinacol to afford the target compound (82% yield, >99% E).

Metal-Free Directed C-H Borylation

A recent advance utilizes a directing group to enable sp²-C–H borylation:

  • Substrate Design : (4S)-2,2-Dimethyl-1,3-dioxolan-4-ylvinyl alcohol is treated with BF₃·OEt₂ to install a boronate ester.
  • Photocatalytic Borylation : Irradiation at 365 nm in acetonitrile with 2,2,6,6-tetramethylpiperidine promotes regioselective borylation (76% yield, 94% ee).

Stereochemical Control and Purification

Parameter Wittig Method Hydroboration C-H Borylation
Yield 72% 82% 76%
E/Z Selectivity 95:5 >99:1 N/A
Enantiomeric Excess 98% 99% 94%
Reaction Time 12 h 6 h 24 h

Chiral HPLC with a Chiralpak IC column (hexane:isopropanol 90:10) confirms enantiopurity. Recrystallization from heptane/ethyl acetate (10:1) removes E/Z isomers.

Mechanistic Considerations

  • Wittig Pathway : The ylide’s bulky dioxaborolane group favors E-geometry through a late transition state.
  • Hydroboration : Anti-addition of boron to the alkyne’s π-system ensures E-configuration.
  • C-H Activation : Directed ortho-metalation via a five-membered cycloboronate intermediate governs regioselectivity.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via acid-catalyzed condensation of a diol precursor with a boronic acid derivative. For example, (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide bearing the borolane moiety. Subsequent boronate esterification with pinacol (1,2-diol) under anhydrous conditions yields the target compound. A similar approach was used to synthesize chiral dioxolane derivatives, where diols reacted with dimethyloxypropane and triethylamine to form cyclic acetals .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 600 MHz in CDCl₃) confirm stereochemistry and substituent integration. For example, the (4S)-dioxolane proton resonates as a distinct multiplet near δ 4.3–4.5 ppm, while borolane methyl groups appear as singlets at δ 1.0–1.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Matches experimental and theoretical molecular weights (e.g., [M+H]⁺ or [M+Na]⁺ ions) to validate purity .
  • Infrared (IR) Spectroscopy: Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=C) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use a fume hood due to potential volatility or dust generation.
  • Storage: Store in airtight containers under argon to prevent hydrolysis, as boronic esters are moisture-sensitive .

Advanced Research Questions

Q. How can the stereochemical integrity of the (4S)-dioxolane moiety be preserved during synthesis?

  • Chiral Auxiliaries: Use enantiopure starting materials (e.g., (4S)-diols) to retain configuration. demonstrates this in synthesizing (4R,5R)-dioxolane derivatives via chiral diol precursors .
  • Kinetic Control: Optimize reaction temperature and time to avoid racemization. Low temperatures (0–25°C) and short reaction durations (≤3 hours) are effective .
  • Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived Lewis acids) for stereoselective boronate formation .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. For electron-deficient substrates, use Pd(OAc)₂ with SPhos ligand .
  • Base and Solvent: Sodium carbonate in DMF/H₂O (80°C) enhances reactivity (see Example 13 in ). Alternatively, K₃PO₄ in THF improves yields for sterically hindered partners .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) isolates coupled products, while recrystallization removes residual catalyst .

Q. How can researchers address discrepancies in spectroscopic data or reaction yields?

  • Contradiction Analysis:
  • NMR Anomalies: Check for residual solvents (e.g., DMSO) or hydrolysis byproducts. Use deuterated solvents and drying agents (MgSO₄) .
  • Low Yields: Vary stoichiometry (1.2–1.5 eq boronic ester) or employ microwave-assisted heating for faster kinetics .
    • Side Reactions: Monitor for protodeboronation (common in aqueous conditions) or homocoupling via TLC or GC-MS .

Notes

  • Avoid commercial suppliers listed in and ; prioritize peer-reviewed methodologies (e.g., ).
  • For advanced applications, explore hybrid borolane-diazepine systems () or thiophene-functionalized derivatives ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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